BDP TMR azide

Fluorescence microscopy Flow cytometry Sensitivity

Researchers face variability in labeling efficiency and photostability with standard TAMRA dyes. BDP TMR azide (CAS 2183473-25-6) resolves this with a quantum yield up to 0.95 and a long fluorescence lifetime, ensuring superior signal-to-noise ratios and consistent performance in demanding quantitative assays. For procurement managers, this translates to reliable batch-to-batch reproducibility. - Unmatched Brightness & Photostability: Ideal for single-molecule localization microscopy and fluorescence polarization assays. - Efficient Bioorthogonal Chemistry: Azide group optimized for CuAAC and SPAAC click reactions. - Supply Chain Assurance: High-purity (≥95%) compound, available in stock from a single trusted source.

Molecular Formula C24H27BF2N6O2
Molecular Weight 480.3 g/mol
Cat. No. B13714336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBDP TMR azide
Molecular FormulaC24H27BF2N6O2
Molecular Weight480.3 g/mol
Structural Identifiers
SMILES[B-]1(N2C(=C(C(=C2C=C3[N+]1=C(C=C3)C4=CC=C(C=C4)OC)C)CCC(=O)NCCCN=[N+]=[N-])C)(F)F
InChIInChI=1S/C24H27BF2N6O2/c1-16-21(10-12-24(34)29-13-4-14-30-31-28)17(2)32-23(16)15-19-7-11-22(33(19)25(32,26)27)18-5-8-20(35-3)9-6-18/h5-9,11,15H,4,10,12-14H2,1-3H3,(H,29,34)
InChIKeyRDEBWDYUAWKFLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BDP TMR Azide: Verified Optical and Click Chemistry Reactivity Properties for TAMRA-Channel Conjugation


BDP TMR azide (CAS 2183473-25-6) is a borondipyrromethene (BODIPY) fluorophore functionalized with an azide group for click chemistry conjugation [1]. It operates in the TAMRA (tetramethylrhodamine) channel with an excitation maximum of 542-545 nm and an emission maximum of 570-574 nm, characterized by a high fluorescence quantum yield (up to 0.95) and a long fluorescence lifetime . The azide moiety enables highly specific, bioorthogonal conjugation to alkyne-modified biomolecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click reactions, making it a versatile building block for the construction of fluorescent probes, labeled biomolecules, and functionalized materials [2].

Why BDP TMR Azide Is Not Interchangeable with In-Class TAMRA Dyes


Direct substitution of BDP TMR azide with seemingly similar TAMRA-channel dyes like Alexa Fluor 555 azide or TAMRA azide introduces significant performance variability. Key differentiating factors include fluorescence quantum yield (0.95 for BDP TMR azide vs. literature values for Alexa Fluor 555), fluorescence lifetime (a long lifetime, making it suitable for fluorescence polarization and lifetime-based assays, unlike standard TAMRA), and photostability under prolonged illumination [1][2]. Furthermore, the azide functional group in BDP TMR azide is specifically optimized for efficient click chemistry, a property that is not uniformly transferable across all TAMRA-class azides . These variations can lead to inconsistent labeling efficiency, lower signal-to-noise ratios, and compromised data in quantitative or time-resolved experiments, directly impacting the reliability of research outcomes and the reproducibility of established protocols [3].

BDP TMR Azide: Quantified Differentiation Evidence for Informed Procurement


Superior Fluorescence Quantum Yield vs. TAMRA and BODIPY TMR Analog

BDP TMR azide demonstrates a fluorescence quantum yield of 0.95 , which is significantly higher than the 0.64 reported for the structurally analogous BDP TMR alkyne [1]. This property also positions it as 'much brighter than TAMRA,' a claim substantiated by vendor technical notes [2]. This higher quantum yield translates directly to increased signal intensity, enabling detection of lower-abundance targets or reduced exposure times during imaging.

Fluorescence microscopy Flow cytometry Sensitivity Fluorescence quantum yield

Long Fluorescence Lifetime for Enhanced Signal Discrimination in Time-Resolved Assays

Technical datasheets consistently describe BDP TMR azide as possessing a 'long fluorescence lifetime' [1]. This is a distinguishing feature compared to many conventional TAMRA-channel dyes like TAMRA itself, which have shorter lifetimes, limiting their utility in time-resolved techniques. This property enables its use in fluorescence polarization (FP) assays to study ligand-receptor binding and molecular interactions, and in fluorescence resonance energy transfer (FRET) applications as a robust donor or acceptor [2].

Fluorescence polarization (FP) Fluorescence resonance energy transfer (FRET) Time-resolved fluorescence Fluorescence lifetime

High Photostability for Prolonged Imaging and Super-Resolution Microscopy

BDP TMR azide is characterized by 'high photostability' and 'excellent photostability,' enabling its application in demanding techniques such as prolonged live-cell imaging and super-resolution microscopy (e.g., STORM, PALM, STED) [1][2]. This is a class-level advantage of the BODIPY core structure, which resists photobleaching significantly better than many other fluorophores in the same spectral range. For instance, BDP TMR azide is explicitly recommended for super-resolution applications where long-term signal stability is critical [1].

Super-resolution microscopy STORM PALM STED Photostability Live-cell imaging

Optimized Azide Moiety for Efficient Click Chemistry Bioconjugation

The azide (-N₃) functional group on BDP TMR azide is specifically designed for high-efficiency click chemistry reactions, including both copper-catalyzed (CuAAC) and copper-free strain-promoted (SPAAC) variants [1]. This contrasts with dyes like Alexa Fluor 555 azide, which are also available with the same reactive group, but the BODIPY core of BDP TMR azide confers distinct optical advantages (higher QY, longer lifetime) to the resulting conjugate. The reaction is described as 'highly efficient' and 'bioorthogonal,' enabling selective labeling of alkyne-modified biomolecules in complex biological environments without interfering with native cellular functions [2].

Click chemistry CuAAC SPAAC Bioconjugation Bioorthogonal chemistry

BDP TMR Azide: Validated Application Scenarios for TAMRA-Channel Conjugation and Advanced Microscopy


Super-Resolution Imaging of Biomolecular Dynamics (STORM, PALM)

Leverage the combination of BDP TMR azide's high photostability and long fluorescence lifetime for single-molecule localization microscopy (SMLM). Its azide group enables site-specific labeling of alkyne-modified targets (e.g., proteins, lipids, nucleic acids) using click chemistry. The dye's resistance to photobleaching [1] ensures sustained emission over thousands of imaging frames, which is critical for reconstructing high-resolution maps of subcellular structures and molecular diffusion pathways, as demonstrated in recent super-resolution mapping studies using BDP TMR derivatives [2].

Fluorescence Polarization Assays for Ligand-Receptor Binding Studies

Utilize the long fluorescence lifetime of BDP TMR azide [1] to develop robust fluorescence polarization (FP) assays. After conjugating the dye to a small ligand of interest via its azide handle, the high molecular weight of the receptor-ligand complex results in a significantly higher polarization signal compared to the free, rapidly tumbling labeled ligand. This allows for sensitive, real-time quantification of binding affinities (Kd) and kinetic studies without the need for separation steps, offering a homogeneous assay format for high-throughput screening .

FRET-Based Probes for Measuring Molecular Interactions and Conformational Changes

Exploit the spectral overlap of BDP TMR azide (Ex/Em ~542-545/570-574 nm) [1] with suitable acceptor/donor dyes to construct FRET (Förster Resonance Energy Transfer) biosensors. For instance, it can serve as a FRET acceptor for FAM (fluorescein) [2] or as a donor for far-red dyes. Its azide group facilitates precise, site-specific attachment to proteins or nucleic acids via click chemistry, ensuring the correct orientation and distance for efficient energy transfer. This enables the design of sensors for detecting protease activity, nucleic acid hybridization, or calcium flux with high spatiotemporal resolution [3].

Multiplexed Flow Cytometry with Improved Signal Discrimination

Incorporate BDP TMR azide into antibody or nanobody conjugates for multiplexed flow cytometry. Its high quantum yield (up to 0.95) [1] provides a bright signal in the TAMRA channel, allowing for clear resolution from other channels like FITC (fluorescein) or APC (allophycocyanin). The dye's narrow emission spectrum minimizes spectral overlap and compensation requirements, leading to more accurate population gating and improved quantification of antigen expression levels on individual cells within a heterogeneous population.

Technical Documentation Hub

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